molecular formula C4H3F3N2 B151159 4-(trifluoromethyl)-1H-pyrazole CAS No. 52222-73-8

4-(trifluoromethyl)-1H-pyrazole

Cat. No. B151159
CAS RN: 52222-73-8
M. Wt: 136.08 g/mol
InChI Key: KDEJQUNODYXYBJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-pyrazole is a chemical compound that has gained attention due to its potential applications in various fields, including pharmaceuticals and agriculture. The trifluoromethyl group attached to the pyrazole ring is of particular interest because of its ability to influence the biological activity of the molecule .

Synthesis Analysis

The synthesis of 4-(trifluoromethyl)-1H-pyrazoles has been achieved through several methods. A copper-mediated domino cyclization/trifluoromethylation/deprotection process using TMSCF3 as the CF3 source has been described, which allows the synthesis of the pyrazole cores under mild conditions . Another approach involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives, yielding the desired pyrazoles with excellent regioselectivity . Additionally, synthetic protocols have been developed for the preparation of bis- and tris(trifluoromethyl)pyrazoles, highlighting the versatility of the trifluoromethyl group in pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of 4-(trifluoromethyl)-1H-pyrazoles and their derivatives has been extensively studied. Quantum mechanical calculations and spectroscopic investigations have provided insights into the vibrational frequencies, molecular orbital, and electrostatic potential of these compounds . X-ray crystallography has been used to determine the structure of related dihydro-1H-pyrazoles, revealing planar structures and the influence of substituents on molecular packing .

Chemical Reactions Analysis

4-(Trifluoromethyl)-1H-pyrazoles exhibit interesting reactivity patterns. For instance, they can undergo Diels–Alder reactions, with fluorinated pyrazoles showing regiospecificity and varying reactivity depending on the degree of fluorination . The presence of the trifluoromethyl group can also influence the electron delocalization and hyperconjugation effects within the molecule, affecting its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(trifluoromethyl)-1H-pyrazoles are influenced by the trifluoromethyl group. This group can enhance the lipophilicity and stability of the molecule, which is beneficial for developing new insecticides with good activity against various pests . The introduction of the trifluoromethyl group into pyrazole derivatives has also been shown to affect their antimicrobial and antioxidant activities .

Scientific Research Applications

Synthesis Methods

  • Copper-Mediated Synthesis : Copper-mediated synthesis of 4-(trifluoromethyl)pyrazoles has been achieved through a remarkable domino sequence from α,β-alkynic tosylhydrazones. This method provides a one-step route to 4-CF3 N-H pyrazole cores with good functional group compatibility, using trifluoromethyltrimethylsilane as the CF3 source, and can be used to synthesize analogs of drugs like celecoxib (Wang et al., 2017).

  • Copper-Catalyzed Chemoselective Synthesis : A series of 4-trifluoromethyl pyrazoles have been prepared via copper-catalyzed cycloaddition, offering a new protocol that provides these compounds with moderate to excellent yields and excellent regioselectivity (Lu et al., 2019).

Chemical Properties and Applications

  • Nematocidal Evaluation : Novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, synthesized from ethyl 4,4,4-trifluoroacetoacetate, exhibit weak fungicidal but good nematocidal activity against M. incognita (Zhao et al., 2017).

  • Insecticidal Activities : 1-Substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have shown good insecticidal activities against various pests, suggesting their potential as alternative insecticides (Wu et al., 2017).

  • Synthesis of Fluorinated Pyrazoles : Trifluoromethylazoles, including 4-(trifluoromethyl)-1H-pyrazoles, have been synthesized, providing potential applications in measuring pH in biological media by 19F NMR spectroscopy (Jones et al., 1996).

  • Antimicrobial Agents : 1,2,3-Triazolyl pyrazole derivatives, including those containing 4-(trifluoromethyl)-1H-pyrazole, have been synthesized and displayed broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).

  • High Thermal and Chemical Stability : Pyrazolate-bridged metal–organic frameworks featuring 4-(trifluoromethyl)-1H-pyrazole show exceptional thermal and chemical stability, making them suitable for applications like catalysis (Colombo et al., 2011).

  • Organometallic Chemistry : Switchable reactivity studies demonstrate the regioflexible conversion of 4-(trifluoromethyl)-1H-pyrazoles in organometallic methods, offering a range of functionalization possibilities (Schlosser et al., 2002).

Safety And Hazards

The safety and hazards associated with “4-(trifluoromethyl)-1H-pyrazole” would depend on its specific properties. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions for research involving “4-(trifluoromethyl)-1H-pyrazole” could include further exploration of its potential applications in pharmaceuticals and agrochemicals, as well as the development of new synthetic methods .

properties

IUPAC Name

4-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2/c5-4(6,7)3-1-8-9-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEJQUNODYXYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509614
Record name 4-(Trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(trifluoromethyl)-1H-pyrazole

CAS RN

52222-73-8
Record name 4-(Trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
T Hanamoto, E Hashimoto, M Miura… - The Journal of …, 2008 - ACS Publications
… According to our previous procedure for the preparation of N-methyl-5-tributylstannyl- 4-trifluoromethyl-1H-pyrazole, the preliminary reaction of 1 with iodomethane was carried out by …
Number of citations: 18 pubs.acs.org
Y Ohtsuka, D Uraguchi, K Yamamoto, K Tokuhisa… - Tetrahedron, 2012 - Elsevier
Direct trifluoromethylation of 1,3-dicarbonyl compounds with CF 3 I in the presence of a Fenton reagent in dimethylsulfoxide was investigated. 1,3-Diketones, 3-oxocarboxylates and 3-…
Number of citations: 66 www.sciencedirect.com
AS Machado, FS de Carvalho… - Current Organic …, 2021 - ingentaconnect.com
Background: Privileged scaffolds are of high importance for molecules containing the pyrazole subunit due to their broad spectrum of pharmacological activities. For this reason, a …
Number of citations: 3 www.ingentaconnect.com
JJ Shi, GH Ren, NJ Wu, JQ Weng, TM Xu, XH Liu… - Chinese Chemical …, 2017 - Elsevier
In order to discover new molecules with good insecticidal activities, a series of anthranilic diamides containing polyfluoroalkyl pyrazole were designed and synthesized, and their …
Number of citations: 48 www.sciencedirect.com
YN Маrkitanov, VМ Тimoshenko… - Chemistry of …, 2021 - Springer
… ppm in the 19 F NMR spectra of reaction mixtures corresponding to pyrazolines 19а,b disappears and a signal appears at –58.6 ppm corresponding to 4-trifluoromethyl-1H-pyrazole …
Number of citations: 2 link.springer.com
ZJ Garlets, EM Yuill, A Yang, Q Ye, W Ding… - … Process Research & …, 2023 - ACS Publications
The use of deuterium in the pharmaceutical industry has expanded in recent years as medicinal chemists seek to design compounds with improved and favorable metabolic profiles, …
Number of citations: 3 pubs.acs.org
T Hanamoto, T Suetake, Y Koga, T Kawanami… - Tetrahedron, 2007 - Elsevier
… On the basis of this idea, we have recently reported the synthesis of 5-tributylstannyl-4-trifluoromethyl-1H-pyrazole and its palladium-catalyzed cross-coupling reactions. Thus, we have …
Number of citations: 27 www.sciencedirect.com
X Cheng, F Dong, J Li, Q Zou, X Liu, H He… - Pesticide Biochemistry …, 2023 - Elsevier
… To a 50 ml flask was added 4-trifluoromethyl-1H-pyrazole (0.1380 g, 1.221 mmol), Sophocarpine (0.2000 g, 0.812 mmol), Cesium fluoride (0.1000 g, 0.658 mmol) and dissolved in 8 mL …
Number of citations: 0 www.sciencedirect.com
YL Janin - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
The scopes of three synthetic methods reported for the preparation of an array of 3‐pyrazolecarboxylates featuring substituents on position 4 were investigated. The first one is based on …
Number of citations: 3 onlinelibrary.wiley.com
R Jitchati, AS Batsanov, MR Bryce - Tetrahedron, 2009 - Elsevier
Arylation reactions of NH-heterocycles [specifically, pyrazole, 3-(trifluoromethyl)pyrazole, imidazole and pyrrole] with 2,4-difluoroiodobenzene in the absence and presence of copper …
Number of citations: 35 www.sciencedirect.com

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